1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzhydryl group, a hydroxyethylamino group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the following steps:
Formation of Benzhydryloxy Intermediate: The initial step involves the reaction of benzhydrol with an appropriate halogenating agent (e.g., thionyl chloride) to form benzhydryl chloride.
Nucleophilic Substitution: The benzhydryl chloride is then reacted with 3-(2-hydroxy-ethylamino)-propan-2-ol in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions, where the chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Benzhydryl ketones or aldehydes.
Reduction: Benzhydryl alcohols or amines.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The benzhydryl group provides structural stability and enhances lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
1-Benzhydryloxy-3-(2-amino-ethylamino)-propan-2-ol: Similar structure but with an aminoethyl group instead of hydroxyethyl.
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness: 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethylamino group provides additional hydrogen bonding capabilities, enhancing its interaction with biological targets compared to similar compounds.
This detailed overview highlights the versatility and significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2 |
InChI Key |
LUSDNFWGFGFZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CNCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.